molecular formula C7H4ClN3O2 B12338240 3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Cat. No.: B12338240
M. Wt: 197.58 g/mol
InChI Key: ODBCBVCZRMAJJX-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 5-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which can influence its reactivity and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-3-1-4(7(12)13)9-2-5(3)10-11-6/h1-2H,(H,10,11)(H,12,13)

InChI Key

ODBCBVCZRMAJJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Cl)C(=O)O

Origin of Product

United States

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